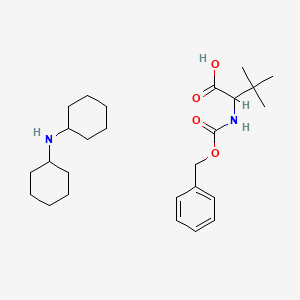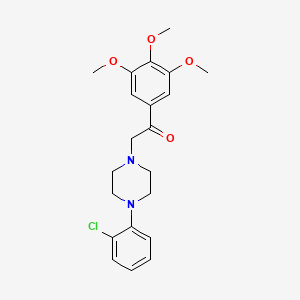
S-(2-Amino-2-carboxyethyl)-D-homocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Amino-2-carboxyethyl)-D-homocysteine: is a sulfur-containing amino acid derivative. It is also known as cystathionine, which plays a crucial role in the metabolism of methionine and cysteine. This compound is involved in the transsulfuration pathway, where it acts as an intermediate in the conversion of homocysteine to cysteine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-2-carboxyethyl)-D-homocysteine typically involves the condensation of homocysteine with serine. This reaction is catalyzed by the enzyme cystathionine beta-synthase. The reaction conditions usually require a physiological pH and temperature to mimic the natural enzymatic environment.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically modified microorganisms that overexpress cystathionine beta-synthase. The fermentation broth is then subjected to purification processes to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(2-Amino-2-carboxyethyl)-D-homocysteine can undergo oxidation to form cysteine sulfinic acid.
Reduction: It can be reduced to form homocysteine and serine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Amino group can react with acylating agents, while the carboxyl group can react with alcohols in the presence of a dehydrating agent.
Major Products:
Oxidation: Cysteine sulfinic acid.
Reduction: Homocysteine and serine.
Substitution: Various acylated or esterified derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2-Amino-2-carboxyethyl)-D-homocysteine is used as a building block in the synthesis of peptides and proteins. It is also used in the study of sulfur-containing amino acids and their metabolic pathways.
Biology: In biological research, this compound is used to study the transsulfuration pathway and its role in cellular metabolism. It is also used to investigate the regulation of homocysteine levels in the body.
Medicine: this compound is studied for its potential role in preventing cardiovascular diseases by regulating homocysteine levels. It is also being researched for its potential therapeutic effects in neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. It is also used in the synthesis of sulfur-containing compounds for various applications.
Wirkmechanismus
S-(2-Amino-2-carboxyethyl)-D-homocysteine exerts its effects primarily through its role in the transsulfuration pathway. It acts as an intermediate in the conversion of homocysteine to cysteine, which is essential for the synthesis of glutathione, a major antioxidant in the body. The molecular targets include enzymes like cystathionine beta-synthase and cystathionine gamma-lyase, which catalyze the formation and breakdown of this compound.
Vergleich Mit ähnlichen Verbindungen
Homocysteine: An amino acid that is a precursor to S-(2-Amino-2-carboxyethyl)-D-homocysteine.
Cysteine: An amino acid that is formed from the breakdown of this compound.
Methionine: An essential amino acid that is converted to homocysteine in the body.
Uniqueness: this compound is unique due to its role as an intermediate in the transsulfuration pathway. Unlike homocysteine and methionine, it directly participates in the synthesis of cysteine and glutathione, making it crucial for maintaining cellular redox balance and preventing oxidative stress.
Eigenschaften
CAS-Nummer |
6899-07-6 |
|---|---|
Molekularformel |
C7H14N2O4S |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
(2R)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m1/s1 |
InChI-Schlüssel |
ILRYLPWNYFXEMH-CNZKWPKMSA-N |
Isomerische SMILES |
C(CSCC(C(=O)O)N)[C@H](C(=O)O)N |
Kanonische SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)


![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)

![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)

![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)

